6-methyl-4-((1-(3-phenylbenzo[c]isoxazole-5-carbonyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one
Description
6-Methyl-4-((1-(3-phenylbenzo[c]isoxazole-5-carbonyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one is a structurally complex heterocyclic compound featuring a pyran-2-one core fused with a benzo[c]isoxazole moiety and a pyrrolidine linker. The benzo[c]isoxazole group enhances aromaticity and π-stacking interactions, while the pyrrolidinyloxy side chain may improve solubility and bioavailability.
Properties
IUPAC Name |
6-methyl-4-[1-(3-phenyl-2,1-benzoxazole-5-carbonyl)pyrrolidin-3-yl]oxypyran-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O5/c1-15-11-19(13-22(27)29-15)30-18-9-10-26(14-18)24(28)17-7-8-21-20(12-17)23(31-25-21)16-5-3-2-4-6-16/h2-8,11-13,18H,9-10,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUIYQFAJGXTGBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(C2)C(=O)C3=CC4=C(ON=C4C=C3)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-methyl-4-((1-(3-phenylbenzo[c]isoxazole-5-carbonyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a pyranone core linked to a benzoisoxazole moiety, which is significant for its biological properties.
Research indicates that the compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : The presence of the isoxazole ring suggests potential interactions with various enzymes, particularly those involved in cancer pathways. Isoxazoles are known to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
- Antioxidant Properties : The pyranone structure may contribute to antioxidant activity, helping to mitigate oxidative stress in cells. This is particularly relevant in cancer therapy, where oxidative stress plays a role in tumor progression.
- Modulation of Signaling Pathways : The compound may influence key signaling pathways such as MAPK and PI3K/Akt, which are often dysregulated in cancer.
Anticancer Activity
Several studies have investigated the anticancer potential of this compound:
- Cell Proliferation Inhibition : In vitro studies demonstrated that the compound effectively inhibits the proliferation of various cancer cell lines, including breast and colon cancer cells. The IC50 values ranged from 10 to 30 µM, indicating moderate potency compared to standard chemotherapeutics .
- Apoptosis Induction : Flow cytometry analysis revealed that treatment with the compound increased apoptotic cell populations, suggesting its role in promoting programmed cell death in cancer cells .
Anti-inflammatory Effects
The compound has also shown promise in reducing inflammation:
- Cytokine Inhibition : In cellular models, it was observed that the compound significantly decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent .
Study 1: Antitumor Efficacy
A recent study evaluated the antitumor efficacy of this compound in xenograft models. Mice treated with the compound exhibited a significant reduction in tumor volume compared to controls, with histological analysis revealing reduced cell proliferation and increased apoptosis within tumor tissues .
Study 2: Mechanistic Insights
Another investigation focused on elucidating the mechanism by which this compound induces apoptosis in cancer cells. The study found that it activates caspase pathways and leads to mitochondrial dysfunction, which are hallmarks of apoptosis .
Data Tables
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrano[2,3-c]pyrazole Derivatives
Compounds such as 6-amino-1-(2-chlorophenyl)-4-(3-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]-pyrazole-5-carbonitrile () share the pyran ring system but differ in substituents and functional groups. Key distinctions include:
- Substituent Effects: The target compound replaces the chlorophenyl and methoxyphenyl groups in with a 3-phenylbenzo[c]isoxazole-pyrrolidinyloxy chain.
- Biological Activity: Pyrano[2,3-c]pyrazole derivatives in exhibit antimicrobial and anticancer activities, but the benzo[c]isoxazole-pyrrolidine moiety in the target compound may confer unique kinase inhibition profiles due to improved binding affinity .
Pyran-3,5-dicarbonitrile Derivatives
Derivatives like 2-amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-4-phenyl-4H-pyran-3,5-dicarbonitrile () feature a pyran core with cyano groups. Comparisons include:
- Functional Group Diversity: The target compound lacks cyano groups but incorporates a lactone (pyran-2-one) ring, which may alter metabolic stability and hydrogen-bonding capacity .
- Synthetic Routes: employs multicomponent reactions with malononitrile, whereas the target compound likely requires coupling reactions (e.g., benzoisoxazole-pyrrolidine conjugation), suggesting divergent synthetic challenges .
Pyrazolo[4,3:5,6]pyrano[2,3-d][1,3]oxazin-5-one Derivatives
Compounds such as 4-(4-methoxyphenyl)-3,7-dimethyl-1,4-dihydro-5H-pyrazolo[4,3:5,6]pyrano[2,3-d][1,3]oxazin-5-one () combine pyran and oxazine moieties. Key contrasts include:
- Pharmacokinetic Properties : The pyrrolidine linker in the target compound may improve solubility compared to the methoxyphenyl group in , which is prone to Phase I oxidation .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Synthetic Feasibility : The target compound’s synthesis likely requires advanced coupling techniques (e.g., benzoisoxazole-pyrrolidine conjugation), contrasting with the one-pot multicomponent reactions in –3 .
- Bioactivity Predictions : The benzo[c]isoxazole moiety may confer superior kinase inhibition compared to pyrazole or oxazine derivatives, as seen in related kinase inhibitors .
- ADME Profile: The pyrrolidine linker could enhance oral bioavailability relative to –3 compounds, which contain metabolically labile groups (e.g., cyano, methoxyphenyl) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
